2-Position Substituent Effects on PARP-1 Inhibition
The 2-position substituent on the quinoline-8-carboxamide scaffold is a primary determinant of PARP-1 inhibitory activity, with different substituents yielding IC₅₀ values spanning from low nanomolar to high micromolar ranges [1]. The 2-methylquinoline-8-carboxamide analog demonstrates an IC₅₀ of 500 nM against human recombinant PARP-1 in a cell-free enzymatic assay, while the standard inhibitor 5-AIQ shows an IC₅₀ of 1.8 μM under identical conditions [1]. Although direct IC₅₀ data for the 2-(thiophen-2-yl) derivative are not available in the primary literature, the established SAR indicates that bulkier aromatic substituents at the 2-position generally confer enhanced potency relative to small alkyl groups [1]. The thiophen-2-yl group introduces distinct π-stacking and sulfur-mediated interactions that are absent in the 2-methyl analog, suggesting a potentially differentiated binding mode [1].
| Evidence Dimension | PARP-1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported in primary literature |
| Comparator Or Baseline | 2-methylquinoline-8-carboxamide: IC₅₀ = 500 nM; 5-AIQ (standard): IC₅₀ = 1.8 μM |
| Quantified Difference | 2-methyl analog is 3.6-fold more potent than 5-AIQ standard; potency of 2-(thiophen-2-yl) derivative predicted to differ based on SAR trends |
| Conditions | Human recombinant PARP-1 enzymatic assay, cell-free system |
Why This Matters
Understanding substituent-dependent potency enables rational selection of 2-(thiophen-2-yl)quinoline-8-carboxamide as a lead scaffold for SAR expansion, as the thiophene moiety offers a unique electronic and steric profile distinct from alkyl-substituted comparators.
- [1] Lord, C. J., et al. (2009). Design, synthesis, and evaluation in vitro of quinoline-8-carboxamides, a new class of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitor. Journal of Medicinal Chemistry, 52(3), 868-877. View Source
